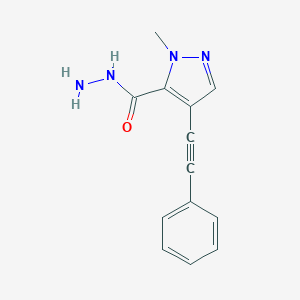![molecular formula C14H10ClF3N2O B183413 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 794-57-0](/img/structure/B183413.png)
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used tool in scientific research for studying the physiological effects of β2-adrenergic receptor blockade.
作用机制
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. β2-adrenergic receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, they stimulate various physiological processes, such as bronchodilation, heart rate increase, and glycogen breakdown. By blocking β2-adrenergic receptors, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 inhibits these processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has various biochemical and physiological effects depending on the tissue and the experimental conditions. In the lungs, it inhibits bronchodilation and can induce bronchoconstriction. In the heart, it decreases heart rate and contractility. In skeletal muscle, it inhibits glycogen breakdown and can impair exercise performance. It also has metabolic effects, such as decreasing insulin secretion and increasing lipolysis.
实验室实验的优点和局限性
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for specific investigation of the role of β2-adrenergic receptors in various physiological processes. It is also well-tolerated in animals and humans, with few reported side effects. However, it has some limitations. It can induce bronchoconstriction in some animal models, which can complicate lung-related experiments. It can also impair exercise performance, which can limit its use in studies that investigate the effects of exercise on various physiological processes.
未来方向
There are several future directions for the use of 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 in scientific research. One direction is the investigation of the effects of β2-adrenergic receptor blockade on various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Another direction is the investigation of the role of β2-adrenergic receptors in various physiological processes, such as glucose metabolism and muscle protein synthesis. Additionally, the development of more selective β2-adrenergic receptor antagonists could provide further insight into the role of β2-adrenergic receptors in various physiological processes.
合成方法
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 can be synthesized through a two-step process. The first step involves the reaction of 3-chloroaniline with 2-(trifluoromethyl)phenyl isocyanate to form 1-(3-chlorophenyl)-3-(2-trifluoromethylphenyl)urea. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551.
科学研究应用
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptor blockade. It is commonly used in animal studies to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, heart rate regulation, and glucose metabolism. It is also used in human studies to investigate the effects of β2-adrenergic receptor blockade on exercise performance and muscle metabolism.
属性
CAS 编号 |
794-57-0 |
|---|---|
分子式 |
C14H10ClF3N2O |
分子量 |
314.69 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-4-3-5-10(8-9)19-13(21)20-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H2,19,20,21) |
InChI 键 |
LCNIOHIXJKYVFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
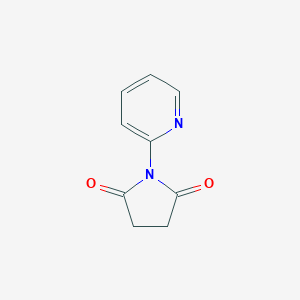
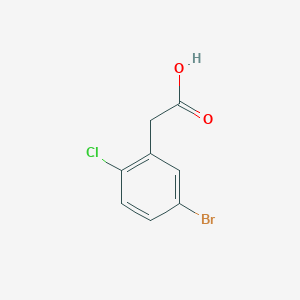
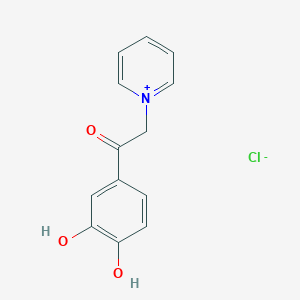
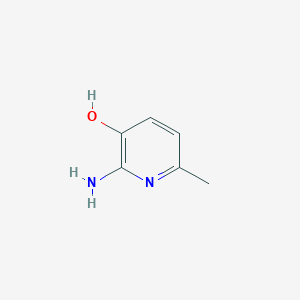
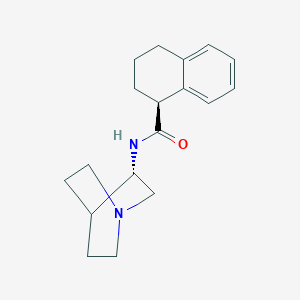
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

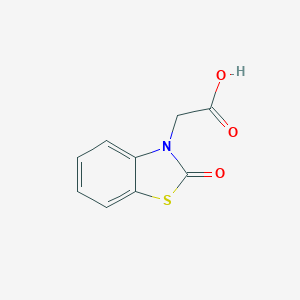
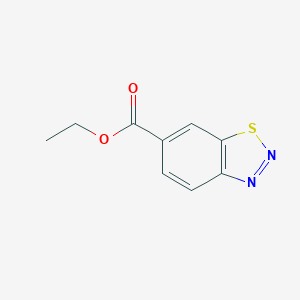
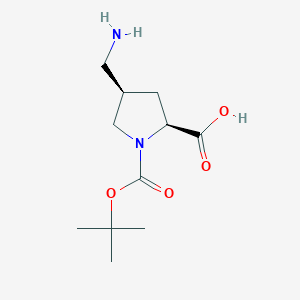
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
